5-Iodo-2-(morpholin-4-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRSMLAGUFTKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Precedence of Benzoic Acid Derivatives in Organic Synthesis
Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This foundational structure is a cornerstone in organic synthesis, serving as a precursor for a vast array of more complex molecules. wikipedia.org Derivatives of benzoic acid are created by substituting one or more hydrogen atoms on the benzene ring with other functional groups. These derivatives are not only pivotal intermediates in the industrial synthesis of numerous organic substances but are also prevalent in naturally occurring compounds and serve as building blocks in the biosynthesis of many secondary metabolites. wikipedia.orgsavemyexams.com
The versatility of the benzoic acid scaffold stems from the reactivity of both the aromatic ring and the carboxylic acid group. The carboxyl group can be readily converted into esters, amides, and acid halides, while the benzene ring can undergo electrophilic substitution reactions. wikipedia.org This dual reactivity allows for the construction of diverse molecular architectures, making benzoic acid derivatives common in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai
Significance of Aryl Halides, Specifically Iodobenzoic Acid Scaffolds, in Cross Coupling Chemistry
Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded to the benzene (B151609) ring, are fundamental substrates in modern organic synthesis. Their utility is most prominently showcased in transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.org Among the aryl halides, aryl iodides, such as those found in iodobenzoic acid scaffolds, are particularly valued for their high reactivity.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by transition metal catalysts, most notably palladium complexes. wikipedia.org This step is the cornerstone of many cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The Suzuki-Miyaura reaction, for instance, couples an organohalide with an organoboron species, and is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The reactivity of the halide partner typically follows the order I > Br > Cl, making iodobenzoic acids highly efficient coupling partners. nih.gov Research has demonstrated the successful use of 4-iodobenzoic acid in aqueous Suzuki-Miyaura coupling reactions, highlighting the utility of this scaffold. nih.gov
| Functional Moiety | Significance in Chemical Synthesis and Research |
| Benzoic Acid | A foundational aromatic carboxylic acid, serving as a versatile precursor for esters, amides, and other derivatives in pharmaceuticals and materials science. wikipedia.orgontosight.aiontosight.ai |
| Aryl Iodide | A highly reactive functional group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the efficient formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org |
| Morpholine (B109124) | A "privileged" heterocyclic scaffold in medicinal chemistry, used to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles of bioactive molecules. nih.govnih.govresearchgate.net |
Role of Morpholine Moiety in Functional Organic Molecules
Morpholine (B109124) is a six-membered heterocyclic compound containing both an amine and an ether functional group. e3s-conferences.org In the field of medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive molecules and approved drugs. nih.govresearchgate.net Its incorporation into a molecule can confer several advantageous properties.
The presence of the morpholine moiety often leads to improved physicochemical characteristics, such as enhanced aqueous solubility and metabolic stability. nih.govresearchgate.net The nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for favorable interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net These attributes have led medicinal chemists to incorporate the morpholine ring to improve a compound's pharmacokinetic profile and potency. nih.gov Consequently, morpholine derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net
Overview of Research Trajectories for N Substituted Anthranilic Acid Analogues
Direct Functionalization Approaches on Benzoic Acid Systems
Direct functionalization of a pre-existing benzoic acid core is a common and atom-economical strategy. This approach involves the sequential introduction of the iodo and morpholino groups onto the benzoic acid backbone. The success of this strategy hinges on the ability to control the regioselectivity of each transformation.
Regioselective Iodination Protocols
The introduction of an iodine atom at the C5 position of a 2-substituted benzoic acid requires careful selection of iodinating reagents and conditions to overcome the directing effects of the existing substituents.
Electrophilic aromatic iodination is a primary method for forging carbon-iodine bonds. The reactivity of molecular iodine (I₂) itself is often insufficient for deactivated or moderately activated aromatic rings, necessitating the use of more potent electrophilic iodine sources or the addition of an oxidant. nih.gov
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as versatile and environmentally friendly oxidizing agents and electrophiles. princeton.edunih.govarkat-usa.org Reagents such as iodosylbenzene (PhIO) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can be used in conjunction with I₂ to generate a more reactive iodinating species. nih.gov For instance, m-iodosylbenzoic acid has been shown to effectively iodinate various arenes in the presence of iodine under mild conditions. beilstein-journals.org The reaction is believed to proceed through the in-situ generation of a highly electrophilic iodine species, such as HOI. beilstein-journals.org
Another classical yet effective approach involves the use of molecular iodine with a strong oxidizing agent. A mixture of iodic acid (HIO₃) in acetic anhydride (B1165640) and concentrated sulfuric acid can successfully iodinate deactivated arenes. nih.gov This method generates a highly reactive iodinating agent, presumed to be protonated iodic acid, capable of functionalizing the aromatic ring. nih.gov Similarly, iodine monochloride (ICl) is a polarized interhalogen compound that serves as a more electrophilic source of iodine than I₂ and can be used for the iodination of various aromatic systems.
The regiochemical outcome of these reactions is governed by the combined directing effects of the carboxyl and morpholino groups. The carboxylic acid is a meta-director, while the morpholino group is a strong ortho-, para-director. In a 2-(morpholin-4-yl)benzoic acid substrate, the powerful activating and para-directing effect of the morpholine (B109124) group would strongly favor iodination at the C5 position.
| Iodinating System | Typical Conditions | Key Feature | Reference |
|---|---|---|---|
| I₂ / Hypervalent Iodine Reagent (e.g., m-iodosylbenzoic acid) | Acetonitrile, room temperature | Mild conditions, recyclable reagent | beilstein-journals.org |
| Iodic Acid / H₂SO₄ | AcOH/Ac₂O, elevated temperature | Effective for deactivated arenes | nih.gov |
| Iodine Monochloride (ICl) | Various solvents, often with a Lewis acid | Increased electrophilicity compared to I₂ | N/A |
Transition metal-catalyzed C-H activation has revolutionized the synthesis of functionalized aromatic compounds. By using a directing group, these methods can achieve high levels of regioselectivity that are often unattainable with classical electrophilic substitution. The carboxylic acid group is an effective directing group for ortho-C-H functionalization.
Recent advancements have demonstrated that iridium and palladium catalysts can facilitate the ortho-iodination of benzoic acids. acs.orgresearchgate.netacs.org For example, a simple iridium(III) complex has been shown to catalyze the ortho-iodination of a variety of benzoic acids under remarkably mild, additive-free conditions using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.orgacs.orgresearchgate.net The mechanism is proposed to involve a rate-limiting C-H metalation followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.orgresearchgate.net Palladium-catalyzed methods have also been developed for the ortho-iodination of benzoic acids in aqueous media. researchgate.net
While these methods are powerful for ortho-iodination, achieving iodination at the C5 position of a benzoic acid derivative via this strategy would require a different starting material, such as a 2-aryl benzoic acid, where the remote C-H bond can be targeted. nih.govfigshare.com For a simple 2-morpholinobenzoic acid, the directing effect of the carboxyl group would favor iodination at the C3 position, not the desired C5 position. Therefore, direct metal-catalyzed iodination is less suitable for the primary goal of synthesizing this compound from 2-morpholinobenzoic acid.
Nucleophilic Aromatic Substitution for Morpholine Installation
An alternative strategy involves starting with a pre-iodinated benzoic acid, such as 2-halo-5-iodobenzoic acid (where halo = F, Cl, Br). The morpholine moiety can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction. SNAr reactions are a cornerstone of aromatic chemistry, particularly for the synthesis of highly functionalized molecules. nih.govnih.govmdpi.com
The reaction proceeds through the attack of a nucleophile (morpholine) on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group. nih.gov In the case of a 2-halo-5-iodobenzoic acid, the carboxylic acid and the iodine atom provide some electron-withdrawing character, activating the ring towards nucleophilic attack. The reactivity of the leaving group typically follows the order F > Cl > Br > I. The reaction is usually performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures, often in the presence of a base to deprotonate the morpholine or to neutralize the HX byproduct. nih.govmdpi.com
| Leaving Group | Relative Reactivity | Typical Conditions | Reference |
|---|---|---|---|
| Fluorine (F) | Highest | K₂CO₃, DMSO, 85 °C | mdpi.com |
| Chlorine (Cl) | Intermediate | Base, polar aprotic solvent, heat | nih.gov |
| Bromine (Br) | Lower | Harsh conditions may be required | nih.gov |
Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling) for C-N Bond Formation
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and a wide range of amine coupling partners, including morpholine. wikipedia.orgresearchgate.netresearchgate.netrsc.org
This method offers a significant advantage over traditional SNAr, as it does not require strong activation of the aromatic ring by electron-withdrawing groups. wikipedia.org The synthesis of this compound could be achieved by coupling morpholine with a 2-bromo-5-iodobenzoic acid or 2-chloro-5-iodobenzoic acid derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved through several "generations," with modern sterically hindered, electron-rich ligands enabling the coupling of even challenging substrates like aryl chlorides. wikipedia.orgnih.gov
The key advantage of the Buchwald-Hartwig amination is its broad substrate scope and functional group tolerance, making it a highly reliable method for the late-stage introduction of the morpholine moiety. wikipedia.orgrsc.org
Convergent Synthesis from Pre-functionalized Building Blocks
For the synthesis of this compound, a convergent approach could involve the coupling of a 2-bromo-5-iodobenzonitrile (B573123) with morpholine via a Buchwald-Hartwig amination, followed by hydrolysis of the nitrile group to the carboxylic acid. Alternatively, a Suzuki or other cross-coupling reaction could be envisioned to construct the aromatic core from even simpler building blocks, although this would likely be a less direct route. The development of a convergent synthetic route employing a new method for introducing the amino acid moiety has been shown to be effective for similar complex structures. nih.gov
This strategy allows for the independent synthesis and purification of key fragments, which can be particularly advantageous in multi-step syntheses.
Assembly from 2-Halo-5-iodobenzoic Acid Precursors
A primary and effective strategy for the synthesis of this compound commences with a 2-halo-5-iodobenzoic acid precursor. The halogen at the 2-position, typically chlorine or fluorine, serves as a leaving group for a nucleophilic substitution reaction with morpholine. The selection of the halogen can influence the reactivity of the substrate, with fluorine often being more reactive towards nucleophilic aromatic substitution.
The synthesis of the 2-halo-5-iodobenzoic acid precursor itself is a critical step. A common method involves the Sandmeyer reaction, a versatile tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. For instance, 2-amino-5-iodobenzoic acid can be diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) halide to introduce the desired halogen at the 2-position. A patent describes a method for synthesizing 2-chloro-5-iodobenzoic acid by first iodinating methyl 2-aminobenzoate, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent hydrolysis of the ester. fluorochem.co.uk
Once the 2-halo-5-iodobenzoic acid is obtained, the subsequent step is the crucial carbon-nitrogen bond formation with morpholine. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through copper-catalyzed methods like the Ullmann condensation. The choice of catalyst, ligand, base, and solvent is paramount in achieving high yields and selectivity.
Integration of Morpholine-Containing Synthons
An alternative approach involves the use of morpholine-containing synthons. In this strategy, a pre-functionalized building block already containing the morpholine ring is coupled with a suitable benzoic acid derivative. This can be particularly useful for creating analogues with diverse substitution patterns on the morpholine ring itself.
While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principle is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations
The choice of synthetic route for this compound and its analogues is often dictated by factors such as precursor availability, desired scale, and the need for specific regioselectivity. A comparative analysis of different approaches highlights their respective advantages and limitations.
Multistep Conventional Approaches (e.g., Sandmeyer-type Reactions)
Multistep conventional approaches, often initiating with a Sandmeyer reaction to prepare the 2-halo-5-iodobenzoic acid precursor, are well-established and reliable. The Sandmeyer reaction is a robust method for introducing halogens or other functionalities onto an aromatic ring. nih.gov A typical procedure for a Sandmeyer-type iodination involves the diazotization of an aminobenzoic acid followed by the introduction of iodide. nih.gov
Subsequent coupling of the resulting 2-halo-5-iodobenzoic acid with morpholine via methods like the Buchwald-Hartwig amination offers good control and generally high yields. The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-N bonds and has been successfully applied to the amination of various aryl halides with morpholine. For instance, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl)quinolines has been achieved via Buchwald-Hartwig amination of the corresponding 6-bromoquinoline (B19933) precursors with morpholine, demonstrating the utility of this reaction for similar transformations. rsc.org
Table 1: Comparison of Key Features of Buchwald-Hartwig Amination and Ullmann Condensation
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder temperatures | Often requires higher temperatures |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be more limited, sometimes requiring activated substrates |
| Ligands | Often requires specialized phosphine ligands | Can sometimes be performed without ligands or with simpler ones |
| Yields | Generally high | Can be variable, sometimes lower than Buchwald-Hartwig |
Halogen Exchange (Halex) Reactions for Aryl Halide Interconversions
Halogen exchange (Halex) reactions, also known as Finkelstein reactions for aromatic systems, can be a valuable tool for modifying the halogen substituent on the benzoic acid precursor. wikipedia.org For example, a more readily available 2-bromo-5-iodobenzoic acid could potentially be converted to the more reactive 2-fluoro-5-iodobenzoic acid prior to the coupling with morpholine. This strategy can be particularly useful if the desired starting material is not commercially available or is expensive.
Aromatic Finkelstein reactions are often catalyzed by copper(I) salts, sometimes in the presence of diamine ligands. wikipedia.org Nickel-based catalysts have also been shown to be effective for such transformations. wikipedia.org The efficiency of the exchange depends on the nature of the halogens involved and the reaction conditions. The general reactivity trend for leaving groups in nucleophilic aromatic substitution is F > Cl > Br > I, making the introduction of fluorine from another halogen a thermodynamically favorable process in many cases.
One-Pot Synthesis Strategies
One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. While specific one-pot procedures for the direct synthesis of this compound are not widely reported, the principles of one-pot synthesis can be applied.
For example, a hypothetical one-pot synthesis could involve the in-situ formation of the 2-halo-5-iodobenzoic acid from a suitable precursor, followed by the direct addition of morpholine and a coupling catalyst. Such a process would require careful optimization of reaction conditions to ensure compatibility of all reagents and intermediates. The development of one-pot methods for synthesizing related N-aryl-2-aminobenzoic acids suggests the feasibility of this approach.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for derivatization and coupling. Standard protocols for esterification, amidation, and other transformations are readily applicable to this compound.
Derivatization to Esters, Amides, and Hydrazides
The conversion of the carboxylic acid moiety into esters, amides, and hydrazides is a fundamental set of transformations for modifying the parent molecule. These derivatives are often synthesized to alter the compound's physicochemical properties or to serve as intermediates for further reactions.
Esters can be prepared through classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid. iajpr.comresearchgate.net Alternatively, for more sensitive substrates, esterification can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol. ijstr.orgmedcraveonline.commedcraveonline.com
Amides are commonly synthesized by activating the carboxylic acid with a coupling agent or by converting it to an acyl chloride before reacting it with a primary or secondary amine. nih.govrsc.orgresearchgate.netnih.gov This method is highly versatile and accommodates a wide range of amines.
Hydrazides are formed through the reaction of an activated carboxylic acid derivative (like an ester or acyl chloride) with hydrazine (B178648) or its derivatives. nih.govresearchgate.net These compounds are valuable precursors for the synthesis of various heterocyclic systems. sciforum.net
Table 1: Illustrative Derivatization of the Carboxylic Acid Functionality
| Reactant | Reagent | Product Class | Expected Product Structure |
|---|---|---|---|
| This compound | Alcohol (R-OH), H⁺ | Ester | |
| This compound | Amine (R¹R²NH), Coupling Agent | Amide |
Carboxylic Acid Activation and Coupling Reactions
For the formation of amide bonds, particularly in contexts requiring mild conditions and high yields (such as in peptide synthesis), direct activation of the carboxylic acid is the preferred method. This approach avoids the harsh conditions needed to form acyl chlorides. A variety of coupling reagents can be employed to transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. researchgate.net
Commonly used coupling agents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a related active ester intermediate, which is then readily displaced by an amine to form the desired amide bond with high efficiency. nih.gov
Decarboxylation Pathways and Derivatives
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, this transformation typically requires forcing conditions, such as high temperatures, and is often facilitated by the presence of a catalyst, like copper salts, or specific functional groups on the aromatic ring. nih.govyoutube.com
The decarboxylation of benzoic acids can be achieved by heating the acid with a substance like soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org The reaction proceeds by replacing the -COOH group with a hydrogen atom. While this pathway is chemically feasible for this compound, it is not a common or synthetically gentle transformation and would likely require harsh thermal conditions. masterorganicchemistry.com The presence of the ortho-morpholino group does not significantly activate the molecule for facile decarboxylation, which is more commonly observed in β-keto acids or acids with strong electron-withdrawing ortho-substituents.
Reactions of the Iodo-Substituted Aromatic Ring
The carbon-iodine bond on the aromatic ring is a highly valuable synthetic handle, serving as a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts.
Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. sciforum.netnih.gov It is one of the most robust and widely used methods for forming biaryl linkages. nih.govresearchgate.netbeilstein-journals.org
Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netresearchgate.net This provides a direct route to aryl-alkyne structures.
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, where a hydrogen atom on the alkene is replaced by the aryl group from the starting material. nih.govmdpi.com
Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Class | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Alkyne |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type Amination)
The Ullmann reaction, a classic copper-catalyzed transformation, is particularly useful for forming carbon-heteroatom bonds. organic-chemistry.org The Ullmann-type amination involves the coupling of an aryl halide with an amine, alcohol, or thiol. For an aryl iodide like this compound, this reaction provides a direct method for introducing a nitrogen-based substituent at the 5-position. nih.gov
This reaction typically requires a copper(I) catalyst (e.g., CuI), a base (such as K₂CO₃ or Cs₂CO₃), and often a ligand to stabilize the copper catalyst. researchgate.net While traditional Ullmann conditions often require high temperatures, modern modifications have been developed that allow the reaction to proceed under milder conditions.
Table 3: Illustrative Copper-Catalyzed Ullmann Amination
| Reactant | Coupling Partner | Product Class | Expected Product Structure |
|---|
Metal-Halogen Exchange and Subsequent Electrophilic Quenching
The carbon-iodine bond in this compound is a key site for functionalization via metal-halogen exchange. This reaction typically involves treatment with a strong organometallic base, most commonly an organolithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate. The rate of this exchange generally follows the trend I > Br > Cl, making the iodo substituent particularly suitable for this transformation.
The presence of the ortho-morpholino and carboxylate groups can influence the course of the metal-halogen exchange. The carboxylate, being acidic, will be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the base are required: one to deprotonate the carboxylic acid and another to effect the iodine-lithium exchange. The resulting lithium carboxylate and the nitrogen atom of the morpholine ring can act as directing groups, potentially stabilizing the aryllithium species through chelation.
Once formed, the aryllithium intermediate is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups at the 5-position. This two-step sequence provides a versatile method for the synthesis of a diverse range of derivatives.
| Electrophile | Product of Quenching |
| Carbon dioxide (CO₂) | 2-(morpholin-4-yl)terephthalic acid |
| Aldehydes/Ketones (e.g., RCHO, RCOR') | 5-(hydroxyalkyl/aryl)-2-(morpholin-4-yl)benzoic acid |
| Alkyl halides (e.g., R-X) | 5-alkyl-2-(morpholin-4-yl)benzoic acid |
| Disulfides (e.g., RSSR) | 5-(alkyl/arylthio)-2-(morpholin-4-yl)benzoic acid |
| Borates (e.g., B(OR)₃) | 5-borono-2-(morpholin-4-yl)benzoic acid |
This table represents potential products based on established metal-halogen exchange and electrophilic quenching reactions.
Nucleophilic Aromatic Substitutions with Diverse Nucleophiles
The iodine atom in this compound can be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions, which are mechanistically distinct from classical SNAr reactions but achieve a formal nucleophilic substitution. The electron-donating nature of the ortho-morpholino group would typically deactivate the ring towards traditional SNAr; however, palladium- and copper-catalyzed reactions provide efficient pathways for C-N, C-C, and C-O bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, including anilines, alkylamines, and other heterocycles. This transformation is a powerful tool for the synthesis of diverse amine-substituted benzoic acid derivatives.
Suzuki-Miyaura Coupling: The Suzuki coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a broad range of functional groups.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting aryl alkynes are valuable intermediates for further synthetic transformations.
| Coupling Reaction | Nucleophile/Reagent | Catalyst System | Product Type |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, ligand, base | 5-(amino)-2-(morpholin-4-yl)benzoic acid |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | 5-(aryl/vinyl)-2-(morpholin-4-yl)benzoic acid |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 5-(alkynyl)-2-(morpholin-4-yl)benzoic acid |
This table provides an overview of common cross-coupling reactions applicable to this compound.
Reactivity Profile of the Morpholine Heterocycle
The morpholine moiety in this compound possesses a nucleophilic nitrogen atom that can participate in various chemical transformations, provided the reaction conditions are compatible with the other functional groups present in the molecule.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it susceptible to reactions with electrophiles.
N-Alkylation: The morpholine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction would introduce a positive charge on the nitrogen, forming a quaternary ammonium (B1175870) salt. The reaction conditions would need to be carefully controlled to avoid competing reactions at the carboxylate group.
N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction forms an N-acylmorpholine derivative. Similar to N-alkylation, the selectivity of this reaction would depend on the relative nucleophilicity of the morpholine nitrogen versus the carboxylate anion under the chosen reaction conditions.
Cyclic Amine Reactivity in Condensation Reactions
The secondary amine character of the morpholine nitrogen allows it to participate in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes or ketones to form an enamine, provided a proton alpha to the carbonyl group is available for removal. However, in the context of this compound, the aromatic nature of the attachment to the nitrogen atom means it is a tertiary amine and therefore will not undergo typical condensation reactions that require an N-H bond.
Cascade and Multicomponent Reactions Involving the Molecular Scaffold
The multifunctional nature of this compound makes it an attractive substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. beilstein-journals.org These reactions offer a highly efficient approach to the synthesis of complex heterocyclic systems.
For example, a cascade reaction could be initiated by a palladium-catalyzed coupling at the iodo position, followed by an intramolecular cyclization involving the carboxylic acid or the morpholine nitrogen. A plausible sequence could involve a Sonogashira coupling to introduce an alkyne at the 5-position. The resulting intermediate could then undergo an intramolecular cyclization, potentially triggered by a change in reaction conditions or the addition of a new reagent, to form a fused heterocyclic system.
Multicomponent reactions involving 2-halobenzoic acids are known to produce a variety of heterocyclic structures. beilstein-journals.org For instance, the reaction of a 2-halobenzoic acid, an amine, and a third component can lead to the formation of quinazolinones or other fused heterocycles. beilstein-journals.org By analogy, this compound could serve as the 2-halobenzoic acid component in such reactions, with the morpholine substituent influencing the electronic and steric properties of the substrate and potentially the outcome of the reaction.
| Reaction Type | Potential Reactants | Potential Product Scaffold |
| Cascade Reaction | This compound, terminal alkyne, and a suitable coupling partner | Fused lactones or other polycyclic systems |
| Multicomponent Reaction | This compound, an amine, and a carbonyl compound | Substituted quinazolinone derivatives |
This table illustrates hypothetical cascade and multicomponent reactions based on the known reactivity of similar molecular scaffolds.
Building Block for Heterocyclic Systems
The 2-(morpholin-4-yl)benzoic acid core is a derivative of anthranilic acid, a foundational building block for a multitude of nitrogen-containing heterocyclic compounds. The presence of the ortho-amino functionality (via the morpholine ring) and the carboxylic acid allows for cyclization reactions to form fused ring systems of significant interest in medicinal chemistry.
The ortho-aminobenzoic acid structure is a classic precursor for the synthesis of quinazolinones. A common synthetic route involves the reaction of an anthranilic acid derivative with an acid chloride to form an intermediate amide, which is then cyclized.
In a typical reaction, this compound could first be reacted with an acylating agent, such as an acid chloride or anhydride, to form a 2-acylamino intermediate. Subsequent dehydration and cyclization, often promoted by heat or a dehydrating agent, would yield a 3,1-benzoxazin-4-one. This intermediate can then react with an amine (R'-NH₂) to furnish the corresponding quinazolinone derivative. The iodine atom at position 5 remains intact throughout this process, providing a handle for further functionalization.
Table 1: Potential Quinazolinone Synthesis Pathway
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | This compound | Acyl Chloride (R-COCl) | 2-Acylamino-5-iodobenzoic acid | Acylation of the amino group. |
| 2 | 2-Acylamino-5-iodobenzoic acid | Acetic Anhydride | 6-Iodo-2-substituted-4H-3,1-benzoxazin-4-one | Cyclization to form the benzoxazinone (B8607429) intermediate. |
| 3 | 6-Iodo-2-substituted-4H-3,1-benzoxazin-4-one | Amine (R'-NH₂) | 6-Iodo-2,3-disubstituted-quinazolin-4(3H)-one | Ring transformation to the final quinazolinone product. |
Similarly, while less direct, derivatives of this benzoic acid could be engineered to participate in the formation of benzoxazoles, typically synthesized from ortho-aminophenols. This would require modification of the morpholine or carboxylic acid moieties into a hydroxyl group under specific reaction conditions, demonstrating the compound's potential versatility.
The carbon-iodine bond on the aromatic ring is a key site for forming new carbon-nitrogen bonds, making this compound a suitable precursor for triazole-containing structures. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method, but direct arylation is also highly effective.
Specifically, the iodine atom can be substituted with a triazole ring through a copper- or palladium-catalyzed coupling reaction with 1H-1,2,3-triazole. Such reactions, often referred to as Ullmann-type couplings, are standard procedures for creating N-aryl triazoles. The reaction would likely involve heating the iodo-benzoic acid with the triazole in the presence of a copper(I) salt (like CuI), a base (such as K₂CO₃ or Cs₂CO₃), and a ligand in a high-boiling polar solvent like DMF or DMSO. This would result in the formation of 5-(1H-1,2,3-triazol-1-yl)-2-(morpholin-4-yl)benzoic acid, incorporating the triazole moiety directly onto the benzene ring.
Intermediate in the Construction of Polyfunctionalized Aromatic and Heteroaromatic Compounds
The true synthetic power of this compound lies in its capacity for sequential, site-selective reactions. The aryl iodide is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse substituents at the C-5 position.
For instance, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl system. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl group, which could then be used in subsequent transformations like cycloadditions. Following the modification at the iodo-position, the carboxylic acid and morpholine groups can be used to build a heterocyclic ring as described previously. This strategic, multi-step approach allows for the construction of highly complex and polyfunctionalized molecules that would be difficult to access through other means.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base | 5-Aryl-2-(morpholin-4-yl)benzoic acid |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-2-(morpholin-4-yl)benzoic acid |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-2-(morpholin-4-yl)benzoic acid |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | 5-Amino-2-(morpholin-4-yl)benzoic acid |
Scaffold for Combinatorial Library Synthesis and Diversification
In drug discovery, the generation of chemical libraries containing structurally related compounds is essential for screening against biological targets. This compound is an excellent scaffold for this purpose due to its multiple points of diversity.
A combinatorial library could be synthesized by first creating a range of amide derivatives from the carboxylic acid group using a diverse set of amines. Each of these amides could then be subjected to a variety of palladium-catalyzed cross-coupling reactions at the iodo-position, using a collection of different boronic acids, alkynes, or other coupling partners. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally varied library of compounds from a single, advanced intermediate.
Use in Developing Novel Synthetic Methodologies
The unique combination of functional groups in this compound makes it a valuable substrate for the development and optimization of new synthetic methods. For example, its structure is well-suited for studying ortho-directing group effects in C-H activation reactions. The morpholine and carboxylic acid groups could potentially direct transition metal catalysts to functionalize the adjacent C-H bonds on the aromatic ring.
Furthermore, the compound can be used as a test substrate for novel palladium, copper, or nickel-catalyzed coupling reactions, helping to define the scope and limitations of new catalytic systems. Its well-defined structure and predictable reactivity provide a reliable platform for chemists to explore innovative transformations and expand the toolkit of modern organic synthesis.
Computational and Theoretical Studies on 5 Iodo 2 Morpholin 4 Yl Benzoic Acid
Quantum Chemical Calculations for Conformational Analysis and Tautomerism
Quantum chemical calculations are essential tools for exploring the three-dimensional structure and potential isomeric forms of a molecule. For 5-Iodo-2-(morpholin-4-yl)benzoic acid, a conformational analysis would involve mapping the potential energy surface by systematically rotating the bonds connecting the morpholine (B109124) ring to the benzoic acid and the carboxylic acid group to the phenyl ring. This analysis, typically performed using Density Functional Theory (DFT) methods, would identify the most stable (lowest energy) conformers.
Furthermore, an investigation into tautomerism would be crucial. Tautomers are isomers that differ in the position of a proton. For this molecule, the primary focus would be on the proton transfer between the carboxylic acid group and the nitrogen atom of the morpholine ring, leading to a zwitterionic form. Computational studies would calculate the relative energies of the neutral and zwitterionic tautomers in various solvents to predict their relative populations.
Table 1: Hypothetical Data on Conformational and Tautomeric Analysis of this compound
| Parameter | Methodology | Predicted Outcome (Illustrative) |
| Most Stable Conformer | DFT (B3LYP/6-31G*) | Non-planar, with the morpholine ring in a chair conformation. |
| Rotational Barrier (C-N bond) | Potential Energy Scan | ~5-10 kcal/mol, indicating restricted rotation at room temperature. |
| Relative Energy (Tautomers) | Solvation Model (PCM) | The neutral form is more stable in the gas phase; the zwitterionic form may be stabilized in polar solvents. |
Note: The data presented in this table is illustrative and not based on actual research findings.
Investigation of Electronic Structure and Frontier Molecular Orbitals
Understanding the electronic structure of this compound is key to predicting its reactivity. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO would likely be localized on the electron-rich morpholine and phenyl rings, while the LUMO might be centered on the carboxylic acid group and the iodine atom. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Methodology | Predicted Value (Illustrative) |
| HOMO Energy | DFT (B3LYP/6-311+G) | -6.5 eV |
| LUMO Energy | DFT (B3LYP/6-311+G) | -1.8 eV |
| HOMO-LUMO Gap | Calculated | 4.7 eV |
Note: The data presented in this table is illustrative and not based on actual research findings.
Mechanistic Elucidation of Key Synthetic Transformations
Computational chemistry can provide valuable insights into the reaction mechanisms involved in the synthesis of this compound. A common synthetic route might involve the nucleophilic aromatic substitution of a di-iodinated benzoic acid derivative with morpholine.
Prediction and Validation of Spectroscopic Signatures (excluding basic identification data)
While basic spectroscopic data (like NMR and IR) is used for routine identification, computational methods can predict these spectra with a high degree of accuracy. For this compound, theoretical calculations of the vibrational frequencies would aid in the detailed assignment of the experimental IR and Raman spectra.
Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) through methods like Gauge-Independent Atomic Orbital (GIAO) can help to resolve ambiguities in experimental spectra and confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Methodology | Predicted Feature (Illustrative) |
| Key IR Frequency | DFT (B3LYP/6-31G*) | Carbonyl (C=O) stretch of the carboxylic acid at ~1720 cm⁻¹. |
| ¹³C NMR Chemical Shift | GIAO | Carbon attached to iodine at ~90-100 ppm. |
| UV-Vis Absorption Max (λmax) | TD-DFT | Electronic transitions predicted in the UV region, around 250-300 nm. |
Note: The data presented in this table is illustrative and not based on actual research findings.
Advanced Analytical Characterization Techniques for Research Investigation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of "5-Iodo-2-(morpholin-4-yl)benzoic acid". By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula with a high degree of confidence. The molecular formula of "this compound" is C₁₁H₁₂INO₃, with a calculated monoisotopic mass of 332.9862 g/mol . bldpharm.combldpharm.com An experimentally determined mass value that deviates only by a few parts per million (ppm) from this theoretical value would strongly support the correct elemental composition.
| Hypothetical Fragment Ion | Proposed Structure | Calculated m/z |
|---|---|---|
| [M-H]⁻ | C₁₁H₁₁INO₃⁻ | 331.9789 |
| [M-H-CO₂]⁻ | C₁₀H₁₁IN O⁻ | 287.9891 |
| [M-H-C₄H₈NO]⁻ | C₇H₄IO₂⁻ | 246.9258 |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY) for Detailed Structural Assignment
While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms in "this compound", multidimensional NMR techniques are essential for a complete and unambiguous structural assignment. soton.ac.uk Techniques such as 2D NMR, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy) would reveal scalar couplings between neighboring protons, helping to assign protons on the benzoic acid ring and the morpholine (B109124) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the morpholine ring to the benzoic acid core via the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the through-space relationships between protons on the morpholine ring and the aromatic ring, further solidifying the structural assignment.
While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques is standard practice in the structural elucidation of novel organic molecules. nih.gov
| Technique | Information Obtained | Relevance for this compound |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling correlations | Confirms proton connectivity within the aromatic and morpholine rings. |
| HSQC | Direct ¹H-¹³C correlations | Assigns each carbon atom to its attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes the connection between the morpholine ring and the benzoic acid moiety. |
| NOESY | Through-space ¹H-¹H correlations | Confirms the spatial arrangement of the substituents on the benzoic acid ring. |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com This technique can provide highly accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation. For "this compound", a successful single-crystal X-ray analysis would reveal the planarity of the benzoic acid ring, the chair conformation of the morpholine ring, and the relative orientation of these two structural units. researchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. nih.govresearchgate.net
While a crystal structure for this specific compound is not publicly available, the Cambridge Structural Database (CSD) contains numerous examples of related benzoic acid derivatives, demonstrating the power of this technique in establishing their solid-state structures. nih.gov
| Crystallographic Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Interactions | How molecules are arranged in the crystal lattice. |
Advanced Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation of Intermediates
Advanced chromatographic techniques are indispensable for the synthesis and purification of "this compound".
Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of chemical reactions. wiley-vch.de By comparing the chromatographic profile of the reaction mixture to that of the starting materials and the desired product, chemists can determine the optimal reaction time and conditions.
Purity Assessment: HPLC is the gold standard for assessing the purity of the final compound. scirp.org A high-purity sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks can be used to quantify the purity. Different HPLC methods, such as reversed-phase HPLC, can be employed to separate the target compound from any potential impurities. sielc.comsielc.com
Isolation of Intermediates and Final Product: For the purification of "this compound" on a larger scale, preparative HPLC and flash chromatography are commonly used. wiley-vch.de
Flash Chromatography is a rapid and efficient method for purifying multi-gram quantities of a compound. soton.ac.uk It utilizes a stationary phase (typically silica (B1680970) gel) and a solvent system of increasing polarity to separate components based on their differential adsorption.
Preparative HPLC offers higher resolution and is suitable for obtaining highly pure samples, albeit typically on a smaller scale than flash chromatography. sielc.com
The choice of chromatographic technique depends on the scale of the synthesis and the required purity of the final product.
| Technique | Application | Key Advantages |
|---|---|---|
| TLC | Reaction monitoring | Fast, simple, and inexpensive. |
| Analytical HPLC | Purity assessment, reaction monitoring | High resolution, quantitative. scirp.org |
| Flash Chromatography | Purification of intermediates and final product | Fast, suitable for larger quantities. soton.ac.uk |
| Preparative HPLC | High-purity isolation | Excellent separation efficiency. sielc.com |
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches for Sustainable Synthesis of Analogues
Traditional methods for the synthesis of halogenated aromatic compounds often rely on harsh reagents and environmentally detrimental solvents. taylorfrancis.com Future research will likely focus on developing greener, more sustainable synthetic routes to 5-Iodo-2-(morpholin-4-yl)benzoic acid and its analogues. This aligns with the growing demand in the pharmaceutical and chemical industries for environmentally friendly processes. researchgate.net
Key green chemistry strategies could include:
Biocatalysis: The use of enzymes, such as halogenases and nitrilases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. google.comnih.govacs.org Halogenase enzymes could be employed for the regioselective iodination of the 2-(morpholin-4-yl)benzoic acid precursor, while nitrilases could be used to convert benzonitrile (B105546) derivatives into the corresponding benzoic acids under mild, aqueous conditions. google.comnih.gov
Eco-Friendly Reagents and Catalysts: Research into replacing hazardous reagents is a cornerstone of green chemistry. For iodination, methods using molecular iodine with a milder oxidant like hydrogen peroxide in acetic acid are being explored, which can offer high yields without the need for harsh heavy-metal catalysts. google.com Similarly, employing air as a green oxidant in combination with eco-friendly sulfur dioxide surrogates presents a sustainable pathway for creating related functional groups. rsc.org
Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis.
| Parameter | Traditional Synthesis Approach | Potential Green Chemistry Approach |
|---|---|---|
| Halogenating Agent | Often involves harsh or toxic reagents (e.g., ICl, NIS with strong acids). | Molecular iodine with green oxidants (e.g., H₂O₂), enzymatic halogenation. nih.govgoogle.com |
| Catalyst | Heavy metal catalysts (e.g., Pd, Ir). acs.orgresearchgate.net | Biocatalysts (enzymes), transition-metal-free systems. google.comacs.org |
| Solvent | Chlorinated hydrocarbons, DMF, other VOCs. | Water, ethanol, ionic liquids, or solvent-free conditions. google.com |
| Energy Source | High-temperature reflux. | Microwave irradiation, sonication, ambient temperature reactions. nih.gov |
| Byproducts | Stoichiometric amounts of toxic waste. | Water, recyclable catalysts, biodegradable waste. |
Discovery of Unprecedented Reactivity Patterns and Transformations
The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The interplay between the electron-donating morpholine (B109124) group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring, could lead to unique reactivity at the carbon-iodine bond.
Future research could investigate:
Hypervalent Iodine Chemistry: The iodo-substituent can be oxidized to form hypervalent iodine reagents, such as iodonium (B1229267) salts or iodosyl/iodoxy derivatives. These species are powerful and selective oxidizing agents and can participate in a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. orientjchem.org
Transition-Metal-Catalyzed Cross-Coupling: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the modular and efficient synthesis of a diverse library of analogues by introducing various substituents at the 5-position, which is crucial for structure-activity relationship studies.
Novel Cyclization Reactions: The ortho-relationship of the morpholine and carboxylic acid groups could be exploited in novel cyclization strategies, potentially leading to new heterocyclic scaffolds.
C-H Activation and Functionalization: Modern synthetic methods, such as directed C-H activation, could lead to further functionalization of the aromatic ring. For instance, protocols for the site-selective C-H iodination of 2-aryl benzoic acid derivatives via C–H/C–I metathesis suggest that complex transformations are possible. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is increasingly moving from traditional batch processes to continuous flow chemistry. bohrium.comspringerprofessional.de This shift offers significant advantages in terms of safety, process control, scalability, and efficiency. nih.govresearchgate.net Halogenation reactions, which can be highly exothermic and rapid, are particularly well-suited for the enhanced heat transfer and precise control offered by microreactors. mt.comrsc.org
Future directions include:
Multi-step Flow Synthesis: Developing a telescoped, multi-step flow process for the synthesis of this compound and its derivatives without isolating intermediates. uc.pt This would streamline production and reduce waste.
Automated Analogue Synthesis: Integrating flow reactors with automated platforms can enable the rapid synthesis of libraries of analogues for high-throughput screening. innovationnewsnetwork.comresearchgate.net By combining continuous-flow with solid-phase synthesis techniques, complex molecules can be assembled automatically, accelerating the drug discovery process. nus.edu.sg
Safe Handling of Hazardous Intermediates: Flow chemistry allows for the in situ generation and immediate consumption of hazardous reagents or unstable intermediates, significantly improving process safety. researchgate.net
| Feature | Advantage in Synthesizing Analogues | Reference |
|---|---|---|
| Enhanced Heat Transfer | Safely control exothermic reactions like halogenation and nitration, preventing runaway reactions and byproduct formation. | researchgate.netrsc.org |
| Precise Control of Parameters | Accurate control over residence time, temperature, and stoichiometry leads to higher yields and selectivity. | nih.gov |
| Rapid Reaction Optimization | Automated systems can quickly screen a wide range of reaction conditions to find the optimal pathway. | bohrium.com |
| Scalability | Seamless scaling from laboratory discovery to pilot-scale production by running the reactor for longer periods. | rsc.org |
| Integration with Purification | In-line purification and analysis can be incorporated, leading to a fully continuous "crude-to-pure" process. | uc.pt |
Exploration as a Scaffold in Structure-Reactivity and Structure-Function Relationship Studies for Chemical Probes
The this compound structure is a promising scaffold for developing chemical probes to investigate biological systems. The morpholine moiety is considered a "privileged structure" in medicinal chemistry, often improving a compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.gov
Potential applications as a scaffold include:
Structure-Activity Relationship (SAR) Studies: The 2-morpholinobenzoic acid core has already been identified as a promising scaffold for developing enzyme inhibitors. nih.govrsc.org The iodine atom at the 5-position provides a convenient point for diversification, allowing for systematic exploration of how different substituents affect biological activity. ijarsct.co.inicm.edu.pl
Medical Imaging Agents: Iodinated aromatic compounds are widely used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT). ontosight.aiontosight.ai Analogues of this compound could be explored for such applications. Furthermore, replacing the stable iodine-127 isotope with a radioactive isotope (e.g., iodine-123, 124, or 131) could transform the scaffold into a probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.
Photoaffinity Labels: The carbon-iodine bond can be photolabile under certain conditions, making it a candidate for use in photoaffinity labeling to identify the binding partners of a bioactive molecule within a cell.
| Structural Component | Potential Role in a Chemical Probe | Reference |
|---|---|---|
| Morpholine Ring | Enhances aqueous solubility and metabolic stability; acts as a hydrogen bond acceptor; provides a rigid conformational constraint. | nih.govnih.gov |
| Benzoic Acid | Provides a key interaction point (e.g., salt bridge, hydrogen bonding) with biological targets; serves as a synthetic handle for amide or ester formation. | ijarsct.co.in |
| Iodine Atom | Acts as a "heavy atom" for X-ray crystallography; serves as a site for radiolabeling (e.g., ¹²⁵I, ¹³¹I) or for cross-coupling reactions to attach reporter groups or linkers. | ontosight.aiontosight.ai |
Development of Novel Analytical Tools for In-Situ Reaction Monitoring of its Transformations
To optimize the synthesis and understand the reactivity of this compound, advanced analytical tools for real-time, in-situ reaction monitoring are essential. spectroscopyonline.com These process analytical technologies (PAT) provide detailed kinetic and mechanistic data that are difficult to obtain from traditional offline analysis of quenched samples.
Future research will benefit from the application of:
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time by tracking their unique vibrational fingerprints. This is particularly useful for optimizing energetic or fast reactions like halogenations. mt.com
High-Performance Liquid Chromatography (HPLC): While often used offline, advances in rapid-sampling and micro-HPLC systems allow for quasi-online monitoring of reaction progress, providing detailed information on product formation and impurity profiles. nih.gov
Mass Spectrometry (MS): The coupling of reaction vessels to mass spectrometers allows for the direct detection of intermediates and products, offering high sensitivity and specificity. Techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) can be used to identify reaction byproducts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and benchtop NMR spectrometers enable the non-invasive, in-situ monitoring of reactions, providing rich structural information about all species in the reaction mixture simultaneously. acs.org
These advanced analytical methods will be crucial for efficiently developing robust and scalable synthetic processes for this promising chemical entity and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-iodo-2-(morpholin-4-yl)benzoic acid, and how can reaction efficiency be improved?
The synthesis of iodinated benzoic acid derivatives often involves coupling reactions or halogenation strategies. For example, analogous compounds like 5-iodo-2-(2,4-difluoro-benzoylamino)-benzoic acid (CAS 672300-63-9) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A reflux-based method using acetic acid and sodium acetate (common in benzoic acid derivatization) can enhance reaction efficiency by stabilizing intermediates . Optimization may include adjusting stoichiometry (e.g., 1.1 equivalents of formyl precursors) and reaction duration (3–5 hours) to maximize yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to identify carboxyl (-COOH, ~1700 cm⁻¹) and morpholine (C-N, ~1250 cm⁻¹) functional groups .
- ¹H/¹³C NMR for structural elucidation: Aromatic protons (δ 7.0–8.5 ppm), morpholine protons (δ 3.5–3.8 ppm), and carboxyl carbon (δ ~170 ppm) are diagnostic .
- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., C₁₁H₁₁INO₃: ~324.12 g/mol) .
Q. How can purity and stability be assessed during synthesis?
- HPLC or TLC to monitor reaction progress and impurity profiles (e.g., unreacted iodine or morpholine intermediates) .
- Melting point analysis to verify crystallinity (e.g., analogous iodinated benzoic acids exhibit mp >200°C) .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for carboxylate salts .
Advanced Research Questions
Q. How do steric and electronic effects of the morpholine substituent influence reactivity in cross-coupling reactions?
The morpholine group introduces steric hindrance and electron-donating effects, which can slow down electrophilic substitution but enhance coordination with transition metals (e.g., Pd in Suzuki couplings). Computational studies (DFT) are recommended to map electron density distribution and predict regioselectivity . Experimental validation via Hammett constants (σ values) for substituents can quantify electronic effects .
Q. What strategies resolve contradictions in thermodynamic data for metal-complexation studies involving this compound?
Conflicting data may arise from solvent polarity or pH variations. For example, lanthanide complexes with benzoic acid derivatives show pH-dependent luminescence and stability constants. Standardize conditions by:
Q. How can this compound be functionalized for targeted drug delivery or bioimaging applications?
- Bioconjugation : Attach fluorescent probes (e.g., anthranilic acid derivatives) via EDC/NHS coupling to the carboxyl group .
- Coordination chemistry : Utilize the carboxylate and morpholine groups to chelate lanthanides (e.g., Tb³⁺ or Eu³⁺) for luminescent sensors .
- Derivatization : Synthesize amide or ester analogs to modulate lipophilicity (logP ~2–4) for blood-brain barrier penetration .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Iodinated Benzoic Acids
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 80–110°C (reflux) | |
| Stoichiometry (R1:R2) | 1:1.1 | |
| Catalyst | Pd(PPh₃)₄ or CuI | |
| Yield Range | 60–89% |
Q. Table 2. Thermodynamic Data for Metal Complexation
| Metal Ion | Log K (Stability Constant) | pH Range | Solvent | Reference |
|---|---|---|---|---|
| Tb³⁺ | 8.2 ± 0.3 | 5.0–6.0 | Water | |
| Eu³⁺ | 7.9 ± 0.2 | 5.0–6.0 | DMF |
Critical Considerations
- Contradictions in Data : Discrepancies in reaction yields or stability constants may stem from iodine’s sensitivity to light/heat. Use amber glassware and inert atmospheres .
- Advanced Applications : For drug discovery, prioritize derivatives with low cytotoxicity (IC₅₀ > 10 μM in HEK293 cells) and high selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
